1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-: is a heterocyclic aromatic organic compound. It consists of a benzimidazole core substituted with a 2-pyridinyl and a phenyl group. This compound is part of the larger family of benzimidazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- can be synthesized using various methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method uses the reaction of o-phenylenediamine with aldehydes.
Dehydrogenation of imidazolines: This involves the oxidation of imidazolines to form benzimidazoles.
From alpha halo-ketones: This method involves the reaction of o-phenylenediamine with alpha halo-ketones.
Marckwald synthesis: This involves the reaction of o-phenylenediamine with nitriles.
Industrial Production Methods: Industrial production methods for 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole nitrogen lone pair attacks electrophilic centers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenacyl bromide or chloride are used in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized benzimidazole derivatives, while substitution reactions can produce phenacyl-substituted benzimidazoles .
Scientific Research Applications
1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a eukaryotic topoisomerase II inhibitor, interfering with DNA replication and transcription . The compound’s effects are mediated through its binding to specific molecular targets, leading to the inhibition of key biological pathways .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(2’-Pyridyl) benzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring and exhibit unique photophysical properties.
The uniqueness of 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
CAS No. |
824394-97-0 |
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Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-8-14(13(7-1)15-9-5-6-12-19-15)18-20-16-10-3-4-11-17(16)21-18/h1-12H,(H,20,21) |
InChI Key |
MLPRKUDFGMXGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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